molecular formula C21H23ClN6O B11303924 1-(3-Chloro-4-methylphenyl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea

1-(3-Chloro-4-methylphenyl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11303924
M. Wt: 410.9 g/mol
InChI Key: QQOLNFPCGCYVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorinated phenyl group, a methyl-substituted phenyl group, and a pyrimidine ring with an ethylamino substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea typically involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases by interacting with specific biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-methylphenyl)-1-phenylurea: Lacks the pyrimidine ring and ethylamino substituent.

    1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea: Lacks the chlorinated phenyl group.

Uniqueness

The uniqueness of 3-(3-chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea lies in its combination of a chlorinated phenyl group, a methyl-substituted phenyl group, and a pyrimidine ring with an ethylamino substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23ClN6O

Molecular Weight

410.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C21H23ClN6O/c1-4-23-20-24-14(3)11-19(28-20)25-15-7-9-16(10-8-15)26-21(29)27-17-6-5-13(2)18(22)12-17/h5-12H,4H2,1-3H3,(H2,26,27,29)(H2,23,24,25,28)

InChI Key

QQOLNFPCGCYVBD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.